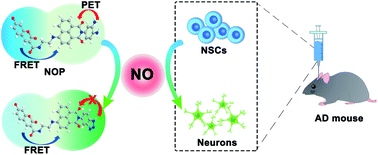A two-photon ratiometric fluorescent probe for real-time imaging and quantification of NO in neural stem cells during activation regulation†
Chemical Science Pub Date: 2022-03-21 DOI: 10.1039/D2SC00326K
Abstract
Developing a novel tool capable of real-time monitoring and accurate quantification of NO is critical to understanding its role in physiological and pathological processes. Herein, a two-photon ratiometric fluorescent probe (NOP) was developed for real-time imaging and quantification of NO based on fluorescence resonance energy transfer-photoinduced electron transfer (FRET-PET). In this developed probe, coumarin (CM) and naphthalimide with o-phenylenediamine (NPM) were rationally designed as a fluorescent donor and acceptor, respectively, to enable a ratiometric fluorescence response to NO. The developed NO probe demonstrated good detection linearity with the concentration of NO in the range of 0.100–200 μM, with a detection limit of 19.5 ± 1.00 nM. Considering the advantages of high selectivity, good accuracy and rapid dynamic response (<15 s), the developed NO probe was successfully applied for real-time imaging and accurate quantification of NO in neural stem cells (NSCs) and different regions of mouse brain tissue with a penetration depth of 350 μm. Using this powerful tool, it was found that NO regulated the activation and differentiation of quiescent NSCs (qNSCs). In addition, NO-induced differentiation of qNSCs into neurons was found to be dose-dependent: 50.0 μM NO caused about 50.0% of qNSCs to differentiate into neurons. Moreover, different regions of the mouse brain were observed to be closely related to the concentration of NO, and the concentration of NO in the DG region was found to be lower than that in the S1BF, CA1, LD and CPu of the Alzheimer's disease (AD) mouse brain. The symptoms of AD mice were significantly improved through the treatment with NO-activated NSCs in the DG region.


Recommended Literature
- [1] N-Heterocyclic carbene containing element organic frameworks as heterogeneous organocatalysts†
- [2] Synthesis of poly(2,6-diaminopyridine) using a rotating packed bed toward efficient production of polypyrrole-derived electrocatalysts
- [3] Development of competitive indirect ELISAs with a flexible working range for the simple quantification of melatonin in medicinal foods†
- [4] Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles†
- [5] 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids
- [6] Fabrication of micro-optical elements on curved substrates by electrostatic induced lithography
- [7] In situ observations of adsorbed microgel particles†
- [8] Phosphomolybdic acid immobilized on ionic liquid-modified hexagonal boron nitride for oxidative desulfurization of fuel†
- [9] An FcεRI-IgE-based genetically encoded microfluidic cell sensor for fast Gram-negative bacterial screening in food samples†
- [10] AqSO biorefinery: a green and parameter-controlled process for the production of lignin–carbohydrate hybrid materials†










